1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate
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Overview
Description
Danofloxacin mesylate is an antibiotic belonging to the fluoroquinolone class, primarily used in veterinary medicine to treat respiratory diseases in cattle . It is sold under the brand name Advocin and is approved for use in the United States by the FDA . Danofloxacin mesylate is known for its rapid distribution and high levels in the mammary glands, respiratory, and intestinal tracts following subcutaneous, intramuscular, or intravenous injection in livestock animals .
Preparation Methods
Danofloxacin mesylate can be prepared using various methods. One common method involves the preparation of danofloxacin mesylate gelatin microspheres through an emulsion chemical crosslinking technique . This method evaluates the distribution of particle size, morphologic characteristics, drug content, and drug stability. Another method involves the preparation of danofloxacin mesylate suspension, which includes components such as danofloxacin mesylate powder, aluminum monostearate as a suspending agent, phosphatidylcholine as a dispersing agent, and tween-80 as a wetting and emulsifying agent . The suspension is prepared by dissolving the aluminum monostearate in oil, screening, adding the other components, and then dispersing and circulating the mixture in a colloid mill .
Chemical Reactions Analysis
Danofloxacin mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. Unfortunately, detailed information on the specific chemical reactions of danofloxacin mesylate was not available from the search results.
Scientific Research Applications
Danofloxacin mesylate has a wide range of scientific research applications. In veterinary medicine, it is used to treat respiratory diseases in cattle and other livestock . It has rapid bactericidal activity against a broad range of pathogens responsible for several disease syndromes in the commercial rearing of livestock . Danofloxacin mesylate acts on bacterial DNA topoisomerase II and topoisomerase IV, making it effective against most Gram-negative bacteria, some Gram-positive bacteria, mycoplasmas, and intracellular pathogens . It is also used in the preparation of controlled-release drugs and targeting microspheres for lung targeting dosage forms .
Mechanism of Action
Danofloxacin mesylate exerts its effects by targeting bacterial DNA gyrase subunits A and B, which are essential for bacterial DNA replication . By inhibiting these enzymes, danofloxacin mesylate disrupts the bacterial DNA replication process, leading to bacterial cell death. This mechanism of action makes it effective against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Similar compounds in this class include other fluoroquinolones such as ciprofloxacin, enrofloxacin, and marbofloxacin . Compared to these compounds, danofloxacin mesylate is unique in its rapid distribution and high levels in specific tissues, making it particularly effective for treating respiratory diseases in livestock .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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